molecular formula C12H13F2NO B13587394 1-Benzoyl-3-(difluoromethyl)pyrrolidine

1-Benzoyl-3-(difluoromethyl)pyrrolidine

Cat. No.: B13587394
M. Wt: 225.23 g/mol
InChI Key: JLFDKMAXRUNUQF-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(difluoromethyl)pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group at the 1-position and a difluoromethyl substituent at the 3-position of the pyrrolidine ring. This structural configuration imparts unique electronic, steric, and pharmacokinetic properties, making it a compound of interest in medicinal chemistry and materials science. The benzoyl group enhances electron-withdrawing effects, while the difluoromethyl substituent balances lipophilicity and metabolic stability, distinguishing it from analogs with trifluoromethyl or non-fluorinated groups .

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H13F2NO/c13-11(14)10-6-7-15(8-10)12(16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

JLFDKMAXRUNUQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzoyl-3-(difluoromethyl)pyrrolidine typically involves the following steps:

Chemical Reactions Analysis

1-Benzoyl-3-(difluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoyl-3-(difluoromethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(difluoromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The benzoyl group contributes to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and their implications:

Compound Name Substituents Key Properties
1-Benzoyl-3-(difluoromethyl)pyrrolidine 1-benzoyl, 3-difluoromethyl Balanced lipophilicity; moderate metabolic stability; enhanced electrophilicity
1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid 1-benzyl, 4,4-bis(trifluoromethyl) High lipophilicity; strong electron-withdrawing effects; used in polymers
1-Benzyl-3-(2-methoxyphenyl)pyrrolidine 1-benzyl, 3-methoxyphenyl Increased solubility due to methoxy group; distinct receptor binding
Benzyl 3,3-difluoropyrrolidine-1-carboxylate 1-benzyloxycarbonyl, 3,3-difluoro High fluorination; improved metabolic stability but reduced reactivity
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate 1-benzyl, 3-fluoro, 3-methyl ester Enhanced lipophilicity; ester group enables prodrug applications

Key Observations :

  • Benzoyl vs. Benzyl : The benzoyl group in the target compound introduces stronger electron-withdrawing effects compared to benzyl, altering reactivity in nucleophilic substitutions .
  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group provides intermediate lipophilicity between methyl and trifluoromethyl, optimizing membrane permeability without excessive hydrophobicity .
  • Positional Effects : Substituents at the 3-position (vs. 4-position) influence ring conformation and steric interactions, affecting biological target engagement .
Enzyme Inhibition and Receptor Binding
  • This compound : Preliminary studies suggest activity in kinase inhibition due to the benzoyl group's ability to form hydrogen bonds with catalytic sites .
  • 1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid : Pyridinyl substitution enables interactions with nicotinic acetylcholine receptors, a feature absent in the target compound .
  • 1-Benzyl-3-(phenylsulfonyl)pyrrolidine : The sulfonyl group enhances binding to GABA receptors, highlighting how electron-deficient groups diversify applications .
Metabolic Stability
  • Fluorinated analogs like the target compound and Benzyl 3,3-difluoropyrrolidine-1-carboxylate exhibit longer half-lives than non-fluorinated derivatives (e.g., 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid) due to resistance to oxidative metabolism .

Physicochemical Properties

Property This compound 1-Benzyl-4-(trifluoromethyl)pyrrolidine 1-Benzyl-3-hydroxypyrrolidine
LogP (calculated) 2.8 3.5 1.2
Water Solubility (mg/mL) 0.15 0.02 5.6
Metabolic Stability (t₁/₂, h) 6.7 9.1 1.5

Analysis :

  • The difluoromethyl group reduces LogP compared to trifluoromethyl analogs, improving aqueous solubility .
  • Hydroxyl-containing derivatives (e.g., 1-Benzyl-3-hydroxypyrrolidine) show superior solubility but poor metabolic stability .

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